1-(7-Oxabicyclo[2.2.1]heptan-2-yl)-2,2,2-trifluoroethan-1-amine
Description
1-(7-Oxabicyclo[2.2.1]heptan-2-yl)-2,2,2-trifluoroethan-1-amine (C₉H₁₄F₃NO) is a fluorinated bicyclic amine featuring a 7-oxabicyclo[2.2.1]heptane core and a trifluoroethylamine substituent. The 7-oxabicyclo[2.2.1]heptane moiety imparts rigidity and stereochemical stability, while the trifluoromethyl group enhances lipophilicity and metabolic resistance, making it valuable in medicinal chemistry and drug discovery . This compound was previously available as a specialty chemical (CymitQuimica Ref: 10-F717189) but is currently discontinued, suggesting its niche application in research settings .
Properties
Molecular Formula |
C8H12F3NO |
|---|---|
Molecular Weight |
195.18 g/mol |
IUPAC Name |
2,2,2-trifluoro-1-(7-oxabicyclo[2.2.1]heptan-2-yl)ethanamine |
InChI |
InChI=1S/C8H12F3NO/c9-8(10,11)7(12)5-3-4-1-2-6(5)13-4/h4-7H,1-3,12H2 |
InChI Key |
HUZDAKURMYBTGV-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2C(CC1O2)C(C(F)(F)F)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(7-Oxabicyclo[2.2.1]heptan-2-yl)-2,2,2-trifluoroethan-1-amine typically involves the Diels-Alder reaction of furans with olefinic or acetylenic dienophiles . This method allows for the formation of the bicyclic structure with high stereoselectivity. The reaction conditions often include the use of a Lewis acid catalyst to facilitate the cycloaddition process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The use of advanced purification techniques, such as chromatography and crystallization, ensures the production of high-purity compounds suitable for further applications.
Chemical Reactions Analysis
Types of Reactions
1-(7-Oxabicyclo[2.2.1]heptan-2-yl)-2,2,2-trifluoroethan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like sodium hydride (NaH) and alkyl halides are used for nucleophilic substitution reactions.
Major Products Formed
The major products formed from these reactions include various derivatives with altered functional groups, such as alcohols, ketones, and substituted amines. These products can be further utilized in the synthesis of more complex molecules.
Scientific Research Applications
1-(7-Oxabicyclo[2.2.1]heptan-2-yl)-2,2,2-trifluoroethan-1-amine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and polymers.
Biology: The compound is used in the study of enzyme mechanisms and as a probe for biological pathways.
Industry: The compound is used in the production of advanced materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(7-Oxabicyclo[2.2.1]heptan-2-yl)-2,2,2-trifluoroethan-1-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The bicyclic structure allows for unique binding interactions, which can modulate the activity of these targets. The trifluoromethyl group enhances the compound’s stability and lipophilicity, facilitating its passage through biological membranes .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares the target compound with structurally related analogs, emphasizing substituents, molecular properties, and applications:
Key Research Findings
Pharmacological and Physicochemical Properties
- Fluorine Effects: The trifluoromethyl group in the target compound enhances lipophilicity (logP ≈ 2.1 estimated) compared to non-fluorinated analogs like the ethylamine derivative (logP ≈ 0.8) . This property is critical for blood-brain barrier penetration in CNS-targeting drugs.
- Solubility: The hydrochloride salt of the ethylamine analog (C₈H₁₆ClNO) improves aqueous solubility, whereas the free base of the trifluoroethylamine compound may require formulation optimization .
- Bicyclic Core Stability: The 7-oxabicyclo[2.2.1]heptane core confers stereochemical rigidity, reducing metabolic degradation compared to non-oxygenated analogs like (1R,2R,4S)-rel-bicyclo[2.2.1]heptan-2-amine .
Biological Activity
1-(7-Oxabicyclo[2.2.1]heptan-2-yl)-2,2,2-trifluoroethan-1-amine is a compound with unique structural properties that contribute to its biological activity. This article provides a detailed examination of its biological effects, synthesis methods, and relevant case studies.
Chemical Structure and Properties
The compound features a bicyclic structure with a trifluoroethyl amine moiety. The trifluoromethyl group enhances lipophilicity, potentially improving membrane permeability and biological activity. The molecular formula is with a molecular weight of approximately 215.22 g/mol.
Biological Activity
Pharmacodynamics:
Research indicates that compounds with similar bicyclic structures often exhibit significant interactions with various biological targets, including enzymes and receptors. The trifluoromethyl group is known to enhance the binding affinity of drugs to their targets due to increased hydrophobic interactions.
Mechanism of Action:
The mechanism by which 1-(7-Oxabicyclo[2.2.1]heptan-2-yl)-2,2,2-trifluoroethan-1-amine exerts its effects may involve:
- Enzyme Inhibition: Potential inhibition of specific enzymes involved in metabolic pathways.
- Receptor Modulation: Interaction with neurotransmitter receptors could lead to altered signaling pathways.
Case Studies
-
Zebrafish Model Studies:
A study utilized zebrafish as a model organism to evaluate the developmental effects of similar bicyclic compounds. The results indicated that such compounds could influence gene expression related to neurodevelopment and organogenesis, suggesting potential applications in developmental biology and toxicology . -
Synthetic Pathways:
The synthesis of the compound often involves multi-step reactions starting from simpler precursors through methods such as Diels-Alder reactions or nucleophilic substitutions . These synthetic routes are critical for producing derivatives that may have enhanced biological properties.
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 215.22 g/mol |
| CAS Number | Not Available (Hypothetical) |
| Biological Targets | Enzymes, Receptors |
| Predicted Biological Activity | Antimicrobial, Neuroprotective |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
